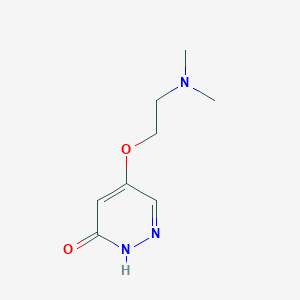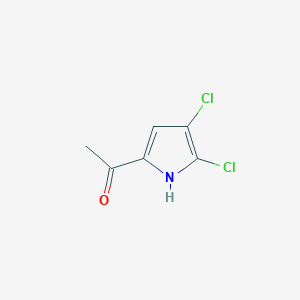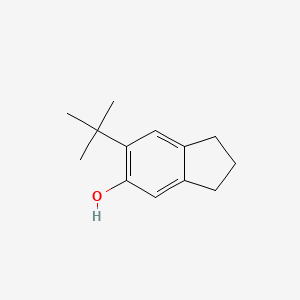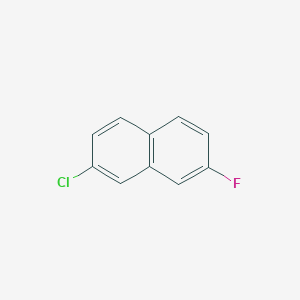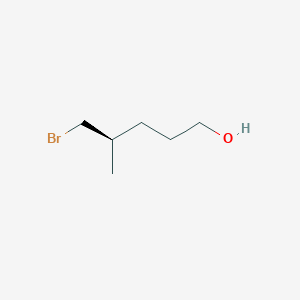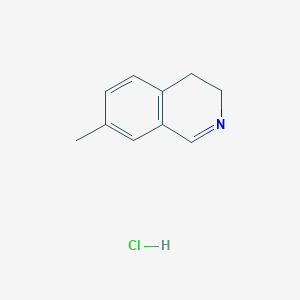
3-Amino-5-hydroxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-hydroxy-2H-chromen-2-one is a compound belonging to the class of coumarins, which are benzopyran derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-hydroxy-2H-chromen-2-one typically involves the reaction of 3-amino-7-hydroxy-2H-chromen-2-one with appropriate reagents. One common method is the condensation reaction of 3-amino-7-hydroxy-2H-chromen-2-one with benzaldehyde in absolute ethanol under reflux conditions . The reaction mixture is then cooled, and the precipitate is collected and washed with hot ethanol to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-hydroxy-2H-chromen-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amines, and substituted coumarin derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Amino-5-hydroxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Due to its coumarin structure, it may have anticoagulant properties and could be explored for its potential in treating blood clot-related disorders.
Industry: Coumarin derivatives are used in the fragrance industry, and this compound could be investigated for similar applications.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition can lead to decreased melanin production, which is useful in cosmetic and dermatological applications.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-7-hydroxy-2H-chromen-2-one
- 4-Hydroxy-2H-chromen-2-one
- 7-Hydroxy-4-methylcoumarin
Uniqueness
3-Amino-5-hydroxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and hydroxyl groups at the 3 and 5 positions, respectively, allow for unique interactions and reactivity compared to other coumarin derivatives.
Propiedades
Fórmula molecular |
C9H7NO3 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
3-amino-5-hydroxychromen-2-one |
InChI |
InChI=1S/C9H7NO3/c10-6-4-5-7(11)2-1-3-8(5)13-9(6)12/h1-4,11H,10H2 |
Clave InChI |
GXBVCZSTBKBUQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=C(C(=O)OC2=C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








